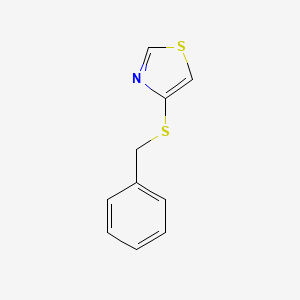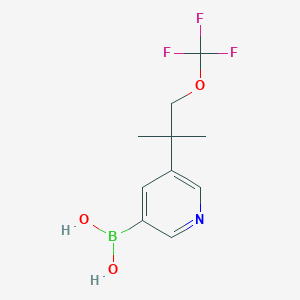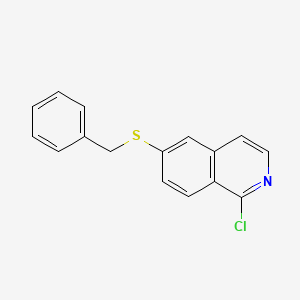
7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin involves several steps. One common method includes the nitration of 2,3-dihydro-1,4-benzodioxin followed by fluorination. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound for the fluorination step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro and fluoro groups in the compound make it susceptible to nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth . The fluoro group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparaison Avec Des Composés Similaires
7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin can be compared with other similar compounds such as:
1,4-Benzodioxin, 2,3-dihydro-: This compound lacks the nitro and fluoro groups, making it less reactive and less effective in antibacterial applications.
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine: This compound has an amino group instead of a nitro group, which alters its chemical reactivity and biological activity.
2-Fluoro-5-nitrobenzoic acid: This compound has a similar structure but lacks the dioxin ring, which affects its overall properties and applications.
Propriétés
Formule moléculaire |
C8H6FNO4 |
|---|---|
Poids moléculaire |
199.14 g/mol |
Nom IUPAC |
7-fluoro-5-nitro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H6FNO4/c9-5-3-6(10(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2 |
Clé InChI |
MRYBANLBNURJIH-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=C(C=C2O1)F)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine](/img/structure/B8664249.png)
